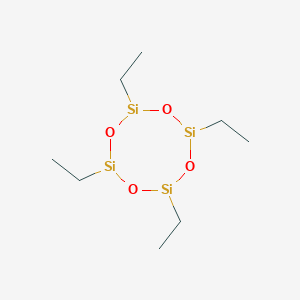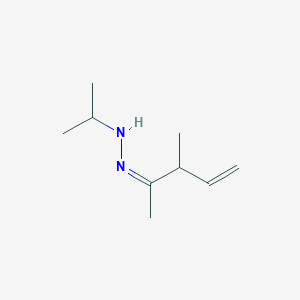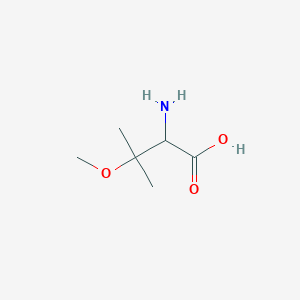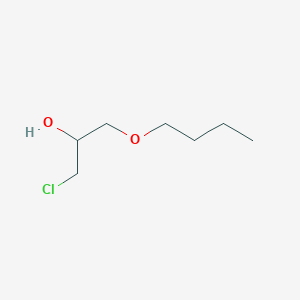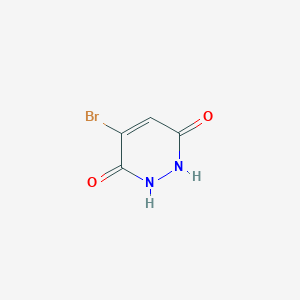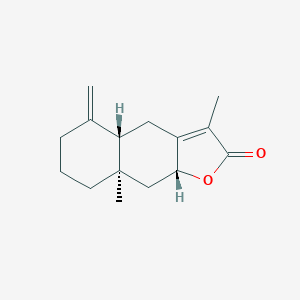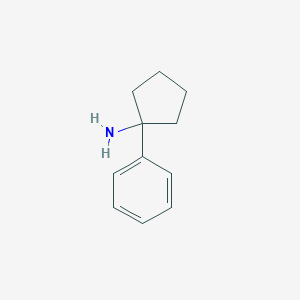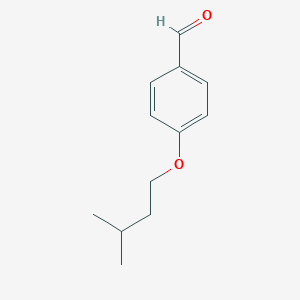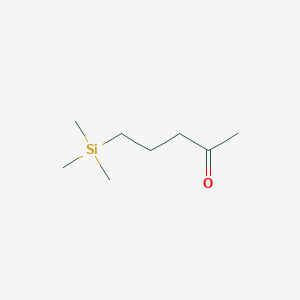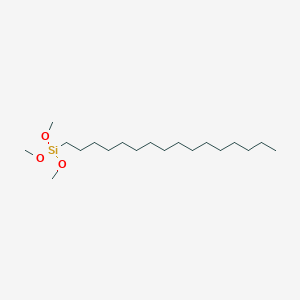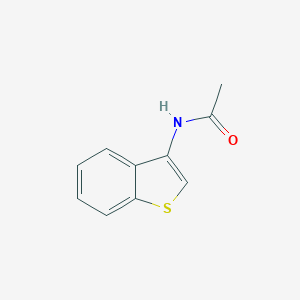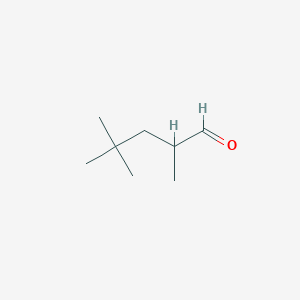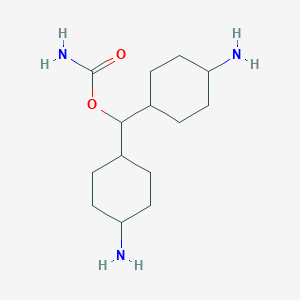![molecular formula C14H19N3O B103236 [(Z)-[(E)-4-(2,4,6-Trimethylphenyl)but-3-en-2-ylidene]amino]urea CAS No. 17014-28-7](/img/structure/B103236.png)
[(Z)-[(E)-4-(2,4,6-Trimethylphenyl)but-3-en-2-ylidene]amino]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(Z)-[(E)-4-(2,4,6-Trimethylphenyl)but-3-en-2-ylidene]amino]urea is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a derivative of urea and has a unique chemical structure that makes it useful in different areas such as medicinal chemistry, biochemistry, and materials science. In
Wirkmechanismus
The mechanism of action of [(Z)-[(E)-4-(2,4,6-Trimethylphenyl)but-3-en-2-ylidene]amino]urea is not fully understood. However, studies have shown that it can inhibit the growth of cancer cells by inducing apoptosis, which is programmed cell death. It has also been found to inhibit the activity of certain enzymes that are involved in cancer cell proliferation.
Biochemische Und Physiologische Effekte
[(Z)-[(E)-4-(2,4,6-Trimethylphenyl)but-3-en-2-ylidene]amino]urea has been found to have various biochemical and physiological effects. It has been shown to have anti-inflammatory properties, which can be useful in the treatment of inflammatory diseases. It has also been found to have antioxidant properties, which can protect cells from oxidative damage. Additionally, it has been studied for its potential use as a diagnostic tool for certain diseases.
Vorteile Und Einschränkungen Für Laborexperimente
[(Z)-[(E)-4-(2,4,6-Trimethylphenyl)but-3-en-2-ylidene]amino]urea has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also relatively inexpensive compared to other compounds with similar properties. However, one limitation is its low solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on [(Z)-[(E)-4-(2,4,6-Trimethylphenyl)but-3-en-2-ylidene]amino]urea. One area of interest is its potential use in the treatment of cancer. Further studies are needed to fully understand its mechanism of action and to determine its efficacy in vivo. Another area of interest is its potential use as a diagnostic tool for certain diseases. Additionally, its use as a fluorescent material in materials science and its potential use in catalytic reactions are areas that warrant further investigation.
Conclusion
[(Z)-[(E)-4-(2,4,6-Trimethylphenyl)but-3-en-2-ylidene]amino]urea is a chemical compound that has potential applications in various scientific fields. Its unique chemical structure and properties make it useful in medicinal chemistry, biochemistry, and materials science. Further research is needed to fully understand its mechanism of action and to determine its potential applications in different areas.
Synthesemethoden
[(Z)-[(E)-4-(2,4,6-Trimethylphenyl)but-3-en-2-ylidene]amino]urea can be synthesized through various methods. One of the most common methods is the reaction between 4-(2,4,6-Trimethylphenyl)but-3-en-2-ol and urea in the presence of a catalyst such as sulfuric acid. The reaction yields [(Z)-[(E)-4-(2,4,6-Trimethylphenyl)but-3-en-2-ylidene]amino]urea as a white crystalline solid.
Wissenschaftliche Forschungsanwendungen
[(Z)-[(E)-4-(2,4,6-Trimethylphenyl)but-3-en-2-ylidene]amino]urea has potential applications in various scientific fields. In medicinal chemistry, it has been studied for its anti-tumor properties and its ability to inhibit the growth of cancer cells. In biochemistry, it has been used as a ligand in the synthesis of metal complexes for catalytic reactions. In materials science, it has been studied for its potential use as a fluorescent material.
Eigenschaften
CAS-Nummer |
17014-28-7 |
|---|---|
Produktname |
[(Z)-[(E)-4-(2,4,6-Trimethylphenyl)but-3-en-2-ylidene]amino]urea |
Molekularformel |
C14H19N3O |
Molekulargewicht |
245.32 g/mol |
IUPAC-Name |
[(Z)-[(E)-4-(2,4,6-trimethylphenyl)but-3-en-2-ylidene]amino]urea |
InChI |
InChI=1S/C14H19N3O/c1-9-7-10(2)13(11(3)8-9)6-5-12(4)16-17-14(15)18/h5-8H,1-4H3,(H3,15,17,18)/b6-5+,16-12- |
InChI-Schlüssel |
CRWGRNBALLGNTR-YMGYJMORSA-N |
Isomerische SMILES |
CC1=CC(=C(C(=C1)C)/C=C/C(=N\NC(=O)N)/C)C |
SMILES |
CC1=CC(=C(C(=C1)C)C=CC(=NNC(=O)N)C)C |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C)C=CC(=NNC(=O)N)C)C |
Synonyme |
4-Mesityl-3-buten-2-one semicarbazone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



